2-Chloro-3-(2-chloroethyl)quinoline
CAS No.: 62595-04-4
Cat. No.: VC21321639
Molecular Formula: C11H9Cl2N
Molecular Weight: 226.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62595-04-4 |
---|---|
Molecular Formula | C11H9Cl2N |
Molecular Weight | 226.1 g/mol |
IUPAC Name | 2-chloro-3-(2-chloroethyl)quinoline |
Standard InChI | InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 |
Standard InChI Key | LLRIWJKFYUSCOK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl |
Introduction
Physical and Chemical Properties
Basic Identification Data
The fundamental properties of 2-Chloro-3-(2-chloroethyl)quinoline provide essential information for its identification and characterization:
Table 1: Identification Properties of 2-Chloro-3-(2-chloroethyl)quinoline
Property | Value |
---|---|
CAS Registry Number | 62595-04-4 |
Chemical Formula | C₁₁H₉Cl₂N |
Molecular Weight | 226.1 g/mol |
MDL Number | MFCD03001423 |
Synonyms | OTAVA-BB 1049754; CHEMBRDG-BB 4009843; Quinoline, 2-chloro-3-(2-chloroethyl)- |
Structural Features
The structure of 2-Chloro-3-(2-chloroethyl)quinoline is characterized by:
The positioning of these functional groups is critical to the compound's reactivity and applications in organic synthesis. The chlorine at the C-2 position is particularly susceptible to nucleophilic attack due to its activation by the adjacent nitrogen atom in the quinoline ring.
Chemical Reactivity
The chemical behavior of 2-Chloro-3-(2-chloroethyl)quinoline is dominated by:
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The electrophilicity of the carbon at the C-2 position, enhanced by the electron-withdrawing effect of the attached chlorine atom and the adjacent nitrogen
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The reactivity of the chlorine in the side chain, which can undergo typical aliphatic nucleophilic substitution reactions
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The potential for intramolecular cyclization reactions involving both chlorine atoms
These reactivity patterns make the compound particularly valuable for the construction of fused heterocyclic systems through sequential or simultaneous reactions at both chlorine positions.
Synthesis and Preparation
The preparation of 2-Chloro-3-(2-chloroethyl)quinoline typically involves the conversion of corresponding 3-(2'-hydroxyethyl)-2-quinolones through treatment with phosphorus oxychloride (POCl₃) . This transformation accomplishes two chemical changes simultaneously:
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Conversion of the 2-quinolone moiety to a 2-chloroquinoline
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Transformation of the hydroxyl group in the side chain to a chloride
The general synthetic approach can be represented as follows:
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Preparation of 3-(2'-hydroxyethyl)-2-quinolones as precursors
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Treatment with POCl₃ to effect concurrent chlorination at both positions
This synthetic methodology has been employed by researchers such as Ramasamy and Shanmugam in their investigations of tellurium heterocycles, where 2-chloro-3-(2'-chloroethyl)quinoline served as a key synthetic intermediate .
Applications in Organic Synthesis
Synthesis of Tellurolo(2,3-b)quinolines
The most well-documented application of 2-Chloro-3-(2-chloroethyl)quinoline is in the synthesis of 2,3-dihydrotellurolo(2,3-b)quinolines. This transformation, reported by Ramasamy and Shanmugam in 1977, represents a significant contribution to heterocyclic chemistry as it constituted the first report on the tellurium analogs of furo- and thieno-(2,3-b)quinolines .
The synthesis involves the reaction of 2-chloro-3-(2'-chloroethyl)quinoline with sodium hydrogentelluride, prepared in situ from tellurium and sodium borohydride in ethanol. This reaction proceeds through nucleophilic substitution at both chlorine positions, followed by intramolecular cyclization to form the tellurolo(2,3-b)quinoline ring system.
Table 2: Reaction Conditions and Yields for the Synthesis of 2,3-Dihydrotellurolo(2,3-b)quinolines
Starting Material | Reagents | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-Chloro-3-(2'-chloroethyl)quinoline | Te, NaBH₄ | Ethanol, reflux, 6h, N₂ atmosphere | 2,3-Dihydrotellurolo(2,3-b)quinoline | 30 |
2-Chloro-3-(2'-chloroethyl)-6-methylquinoline | Te, NaBH₄ | Ethanol, reflux, N₂ atmosphere | 2,3-Dihydrotellurolo(2,3-b)-6-methylquinoline | 49.4 |
2-Chloro-3-(2'-chloroethyl)-4-phenylquinoline | Te, NaBH₄ | Ethanol, reflux, N₂ atmosphere | 2,3-Dihydrotellurolo(2,3-b)-4-phenylquinoline | 44.2 |
2-Chloro-3-(2'-chloroethyl)-8-methylquinoline | Te, NaBH₄ | Ethanol, reflux, N₂ atmosphere | 2,3-Dihydrotellurolo(2,3-b)-8-methylquinoline | 38.3 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of 2-Chloro-3-(2-chloroethyl)quinoline and its derivatives. The following table presents ¹H NMR data for selected derivatives of the compound:
Table 3: ¹H NMR Spectral Data for 2-Chloro-3-(2-chloroethyl)quinoline Derivatives
Compound | δ [ppm] vs TMS | Assignment |
---|---|---|
2-Chloro-3-(2-chloroethyl)-4-phenylquinoline | 3.08-3.42, 3.50-3.92 | CH₂-CH₂Cl (multiplets, 4H) |
7.25-8.25 | Aromatic protons (multiplet, 9H) | |
2-Chloro-3-(2-chloroethyl)-8-methylquinoline | 2.83 | CH₃ (singlet, 3H) |
3.39, 3.95 | CH₂CH₂Cl (triplets, 4H, J = 7 Hz) | |
7.33-7.79 | C₅-, C₆-, and C₇-H (multiplet, 3H) | |
8.03 | C₄-H (singlet, 1H) |
The NMR data confirms the presence of the 2-chloroethyl side chain, with characteristic signals for the methylene protons typically appearing between δ 3.0-4.0 ppm. The aromatic protons of the quinoline ring system show signals in the expected downfield region (δ 7.2-8.3 ppm).
Elemental Analysis
Elemental analysis data for 2-chloro-3-(2-chloroethyl)quinoline derivatives provide additional confirmation of their structures:
Table 4: Elemental Analysis Data for Selected Derivatives
Compound | C (%) | H (%) | N (%) | |||
---|---|---|---|---|---|---|
Calcd | Found | Calcd | Found | Calcd | Found | |
2-Chloro-3-(2-chloroethyl)-4-phenylquinoline | 67.57 | 67.55 | 4.34 | 4.31 | 4.64 | 4.62 |
2-Chloro-3-(2-chloroethyl)-8-methylquinoline | 60.02 | 60.01 | 4.62 | 4.60 | 5.83 | 5.85 |
The close agreement between calculated and found values for carbon, hydrogen, and nitrogen content confirms the molecular composition and purity of these compounds.
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